Ethyl 4-(2-(dimethylamino)ethoxy)benzoate
Description
Contextual Significance in Organic Chemistry Research
In the field of organic chemistry, Ethyl 4-(2-(dimethylamino)ethoxy)benzoate is primarily recognized as a valuable intermediate in the synthesis of more complex molecules. Its structural framework allows for further chemical modifications, making it a versatile building block for the preparation of various organic compounds.
One of the notable applications of this compound is its use as a precursor in the synthesis of Itopride hydrochloride. googleapis.com Itopride is a prokinetic agent, and the synthesis process highlights the utility of this compound in constructing pharmaceutically relevant scaffolds. The synthesis often involves the reaction of Ethyl 4-hydroxybenzoate (B8730719) with a derivative of 2-(dimethylamino)ethanol, demonstrating a practical application of etherification and esterification reactions in organic synthesis. lookchem.com
Structural Framework and Functional Group Analysis
The molecular structure of this compound is composed of several key functional groups that dictate its chemical behavior.
| Functional Group | Description |
| Ethyl Ester | Comprising an ethyl group attached to the carboxylate of the benzoate (B1203000) ring, this group is susceptible to hydrolysis under acidic or basic conditions. |
| Ether Linkage | The ethoxy group attached to the benzene (B151609) ring at the para position is an ether linkage, which is generally stable but can be cleaved under harsh conditions. |
| Tertiary Amine | The dimethylamino group at the terminus of the ethoxy chain is a tertiary amine, which imparts basic properties to the molecule and can be protonated to form a salt. |
| Benzene Ring | The central aromatic ring provides a rigid scaffold for the functional groups and influences their electronic properties. |
The interplay of these functional groups is crucial to the molecule's reactivity and its utility as a synthetic intermediate. For instance, the tertiary amine can act as a nucleophile or a base in chemical reactions, while the ester group can undergo transesterification or amidation.
Research Trajectories and Current Scope
Current research involving this compound is largely centered on its role in synthetic chemistry. Investigations continue to explore its utility in the development of new synthetic methodologies and as a starting material for the creation of novel compounds with potential biological activities.
While its primary application has been in the synthesis of specific pharmaceutical agents, the structural motifs present in this compound suggest potential for its exploration in other areas of chemical research. The presence of both an ester and a tertiary amine functionality within the same molecule opens up possibilities for its use in the design of functional materials or as a ligand in coordination chemistry. However, published research in these areas remains limited, and the predominant focus continues to be its application as a synthetic intermediate.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[2-(dimethylamino)ethoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-4-16-13(15)11-5-7-12(8-6-11)17-10-9-14(2)3/h5-8H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOLGIRJSKEGEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Esterification Pathways for Benzoate (B1203000) Core Formation
The formation of the benzoate ester core, specifically ethyl 4-hydroxybenzoate (B8730719) (also known as ethylparaben), is a critical initial step. This is typically achieved through the esterification of 4-hydroxybenzoic acid with ethanol (B145695).
Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the synthesis of ethyl 4-hydroxybenzoate, 4-hydroxybenzoic acid is reacted with ethanol. 4college.co.uk Various catalysts can be employed to facilitate this reaction and improve yields.
Strong acids like sulfuric acid are traditionally used, but other catalysts are also effective. google.com For instance, p-toluenesulfonic acid is a strong organic acid that causes less corrosion to equipment compared to sulfuric acid. guidechem.com Sulfamic acid has also been demonstrated as an efficient catalyst. When the molar ratio of 4-hydroxybenzoic acid to ethanol is 1:4, with sulfamic acid making up 10.3% of the total reactants, a yield of 90.38% can be achieved after 3 hours of reflux. guidechem.com Lewis acids, such as neodymium trioxide, offer an alternative that avoids environmental pollution and equipment corrosion, yielding 78.4% of the product under specific conditions. guidechem.com
Table 1: Comparison of Catalysts for Direct Esterification of 4-Hydroxybenzoic Acid
| Catalyst | Reactant Ratio (Acid:Alcohol) | Catalyst Loading | Reaction Time (hours) | Yield (%) |
|---|---|---|---|---|
| Sulfamic Acid | 1:4 | 10.3% of total reactants | 3 | 90.38 |
| Neodymium Trioxide | 1:5 | 6% of acid | 4 | 78.4 |
This table presents data compiled from research on various catalytic methods for the synthesis of ethyl 4-hydroxybenzoate. guidechem.com
Transesterification is another pathway where an existing ester is transformed into a different ester by reacting it with an alcohol. For the synthesis of the benzoate core, a short-chain alkyl 4-hydroxybenzoate, such as methyl 4-hydroxybenzoate, can be reacted with ethanol in the presence of a catalyst. google.com
This method is particularly useful when starting from other commercially available parabens. Lipase-catalyzed transesterification has been explored, showing that immobilized lipase B from Candida antarctica is highly active for these reactions, often more so than for direct esterification. nih.gov The reaction rate is influenced by factors such as pH, with strongly alkaline conditions (pH 10-11) leading to the highest rates, while the equilibrium is optimally balanced at a pH of 8-9. nih.gov The reactivity of the starting paraben is also a factor, with shorter alkyl chain esters reacting more readily. nih.gov
Incorporation of the 2-(Dimethylamino)ethoxy Moiety
Once the ethyl 4-hydroxybenzoate core is formed, the next crucial step is the addition of the 2-(dimethylamino)ethoxy side-chain. This is typically accomplished via an etherification reaction.
The most common method for this step is the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of the hydroxyl group on ethyl 4-hydroxybenzoate to form a phenoxide ion, which then acts as a nucleophile. youtube.commasterorganicchemistry.com This phenoxide subsequently attacks an alkyl halide, in this case, a 2-(dimethylamino)ethyl halide, to form the ether linkage. wikipedia.org
The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, which facilitates the deprotonation of the phenolic hydroxyl group. chemicalbook.comgoogleapis.com The choice of solvent is also important, with polar aprotic solvents like N,N-dimethylformamide (DMF) being commonly used. chemicalbook.commdpi.com
The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a backside attack on the electrophilic carbon of the 2-(dimethylamino)ethyl halide by the nucleophilic phenoxide ion. masterorganicchemistry.com
A specific synthetic procedure involves stirring ethyl 4-hydroxybenzoate with potassium carbonate in DMF, followed by the addition of 2-chloro-N,N-dimethylethanamine hydrochloride. chemicalbook.com The reaction mixture is heated to drive the reaction to completion. This approach effectively couples the two precursor molecules to form the final product, Ethyl 4-(2-(dimethylamino)ethoxy)benzoate. chemicalbook.com
Table 2: Example Reaction Conditions for Williamson Ether Synthesis
| Precursors | Base | Solvent | Temperature (°C) | Reaction Time (hours) |
|---|---|---|---|---|
| Ethyl 4-hydroxybenzoate, 2-Chloro-N,N-dimethylethanamine HCl | Potassium Carbonate | N,N-dimethylformamide | 110 | 29 |
This table outlines typical conditions for the synthesis of the target compound and a related intermediate via Williamson ether synthesis. chemicalbook.comgoogleapis.com
Optimization of Reaction Parameters and Yield Efficiency
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation.
For the initial esterification step , key parameters to optimize include the choice of catalyst, the molar ratio of alcohol to carboxylic acid, reaction temperature, and water removal method. For example, increasing the concentration of ethanol and efficiently removing the water by-product can shift the equilibrium towards the formation of the ethyl ester, thereby increasing the yield. guidechem.com
In the subsequent etherification step , the choice of base, solvent, and temperature significantly impacts the reaction's efficiency. A strong base is required to ensure complete deprotonation of the phenol, but excessively harsh conditions can lead to side reactions. The temperature must be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of reactants or products. googleapis.com Reaction times can also be optimized; while some procedures call for extended periods, monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) can help determine the point of completion and avoid unnecessary energy consumption and potential by-product formation. scielo.br For instance, in related syntheses, reaction times have been successfully reduced from 20 hours to 4 hours by carefully selecting the solvent and oxidant concentration. scielo.br
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C13H19NO3 |
| 4-Hydroxybenzoic acid | C7H6O3 |
| Ethanol | C2H5OH |
| Ethyl 4-hydroxybenzoate | C9H10O3 |
| Sulfuric acid | H2SO4 |
| p-Toluenesulfonic acid | C7H8O3S |
| Sulfamic acid | H3NO3S |
| Neodymium trioxide | Nd2O3 |
| Methyl 4-hydroxybenzoate | C8H8O3 |
| Potassium Carbonate | K2CO3 |
| Sodium Hydride | NaH |
| N,N-dimethylformamide | C3H7NO |
| 2-Chloro-N,N-dimethylethanamine hydrochloride | C4H11Cl2N |
| 4-hydroxybenzonitrile (B152051) | C7H5NO |
| 2-(dimethylamino)ethyl chloride | C4H10ClN |
| Potassium Hydroxide (B78521) | KOH |
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. While specific studies detailing a comprehensive green synthesis of this exact molecule are not extensively documented in publicly available literature, the principles of green chemistry can be applied hypothetically to its known synthetic routes. The traditional synthesis often involves the etherification of ethyl 4-hydroxybenzoate with 2-(dimethylamino)ethyl chloride.
Key Green Chemistry Principles Applicable:
Use of Catalysts: Instead of stoichiometric reagents, catalytic alternatives can significantly reduce waste. For instance, in related syntheses of similar compounds like benzocaine, solid acid catalysts and recyclable noble metal catalysts such as Pd/C have been employed to facilitate esterification and hydrogenation steps, respectively. google.com This approach avoids the use of large quantities of corrosive acids and hazardous reducing agents.
Safer Solvents and Auxiliaries: The choice of solvent is critical. While dimethylformamide (DMF) is a common solvent for this type of etherification, its toxicity profile is a concern. Greener alternatives could include bio-derived solvents or performing the reaction under solvent-free conditions. Microwave-assisted synthesis, for example, can often be conducted with minimal or no solvent, significantly reducing waste and energy consumption. ijnrd.orgrasayanjournal.co.innih.gov
Energy Efficiency: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating reaction rates, often leading to higher yields in shorter time frames compared to conventional heating methods. ijnrd.orgrasayanjournal.co.innih.gov The application of microwave-assisted synthesis to the preparation of this compound could lead to a more energy-efficient process.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The Williamson ether synthesis, a common method for producing this compound, generally has good atom economy. However, optimizing reaction conditions to minimize side-product formation is still an important consideration.
Use of Renewable Feedstocks: While the immediate precursors for this compound are typically derived from petrochemical sources, research into producing key intermediates like p-hydroxybenzoic acid from biomass could offer a long-term strategy for a more sustainable synthesis.
By focusing on these principles, the synthesis of this compound can be redesigned to be more environmentally friendly. The following table summarizes potential green chemistry approaches for the synthesis of this compound.
| Green Chemistry Principle | Conventional Method | Potential Green Alternative |
| Catalysis | Use of stoichiometric bases (e.g., sodium hydride) | Phase-transfer catalysis, solid-supported catalysts |
| Solvents | Use of hazardous solvents like DMF | Use of greener solvents (e.g., ionic liquids, bio-solvents), solvent-free conditions |
| Energy | Conventional heating (reflux) | Microwave-assisted heating, ultrasonic irradiation |
| Waste Prevention | Generation of salt byproducts | Catalytic routes with minimal byproduct formation, solvent recycling |
Synthesis of Structurally Related Analogues for Comparative Studies
The synthesis of structurally related analogues of this compound is a common practice in medicinal chemistry and materials science to investigate structure-activity relationships (SAR). researchgate.netugm.ac.id By systematically modifying different parts of the molecule, researchers can gain insights into how chemical structure influences biological activity or physical properties.
Modifications to the Core Structure:
Altering the Amino Group: The dimethylamino group can be replaced with other secondary or tertiary amines, or with cyclic amines such as pyrrolidine, piperidine, or morpholine. This allows for the investigation of the role of the amine's basicity, steric bulk, and hydrogen bonding capacity. For example, a series of methyl 4-[2-(cyclized amino)ethoxy]benzoate esters have been synthesized to serve as intermediates for selective estrogen receptor modulators (SERMs).
Varying the Alkoxy Linker: The length and nature of the ethoxy bridge can be modified. For instance, analogues with propyloxy or butyloxy linkers can be synthesized to study the effect of chain length on the molecule's flexibility and interaction with biological targets.
Substitution on the Benzoate Ring: The aromatic ring of the benzoate moiety can be substituted with various functional groups (e.g., alkyl, halogen, nitro groups) to explore the influence of electronic and steric effects on the compound's properties.
Modification of the Ester Group: The ethyl ester can be replaced with other alkyl esters (e.g., methyl, propyl, butyl) to assess the impact of the ester's size and lipophilicity.
The synthesis of these analogues generally follows similar synthetic pathways to the parent compound, typically involving the reaction of a substituted 4-hydroxybenzoate with an appropriate aminoalkyl halide. The table below provides examples of structurally related analogues and the rationale for their synthesis in comparative studies.
| Analogue Name | Structural Modification | Rationale for Comparative Study |
| Ethyl 4-[2-(diethylamino)ethoxy]benzoate | Diethylamino group instead of dimethylamino | To investigate the effect of increased steric bulk on the amino group. |
| Methyl 4-[2-(pyrrolidino)ethoxy]benzoate | Methyl ester and pyrrolidino group | To explore the impact of a cyclic amine and a different ester group on activity. |
| Ethyl 4-(3-(dimethylamino)propoxy)benzoate | Propoxy linker instead of ethoxy | To assess the influence of a longer, more flexible linker chain. |
| Ethyl 4-(2-(dimethylamino)ethoxy)-3-methylbenzoate | Methyl substitution on the benzoate ring | To study the effect of steric and electronic changes on the aromatic ring. |
These comparative studies are essential for optimizing the desired properties of the lead compound, whether for developing new therapeutic agents or for designing novel materials with specific functionalities.
Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing clues about the functional group it is attached to. Spin-spin coupling between neighboring protons results in the splitting of signals, which reveals information about the connectivity of atoms.
For Ethyl 4-(2-(dimethylamino)ethoxy)benzoate, a detailed ¹H NMR analysis would be expected to show distinct signals corresponding to the protons of the ethyl group, the dimethylamino group, the ethoxy bridge, and the aromatic ring.
Expected ¹H NMR Spectral Data for this compound:
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-8.0 ppm), corresponding to the para-substituted benzene (B151609) ring.
Ethyl Ester Protons (-OCH₂CH₃): A quartet for the methylene (B1212753) (-OCH₂) protons and a triplet for the methyl (-CH₃) protons.
Ethoxy Bridge Protons (-OCH₂CH₂N-): Two triplets for the two methylene groups of the ethoxy bridge.
Dimethylamino Protons (-N(CH₃)₂): A singlet corresponding to the six equivalent protons of the two methyl groups.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shift of each signal indicates the type of carbon (e.g., aromatic, carbonyl, aliphatic).
A ¹³C NMR spectrum of this compound would display signals for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the ethyl group, the carbons of the ethoxy bridge, and the carbons of the dimethylamino group. Detailed, experimentally confirmed ¹³C NMR data for this specific compound is not currently available in the public domain.
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often used to provide more complex structural information and to unambiguously assign the signals observed in 1D NMR spectra.
COSY experiments would show correlations between coupled protons, confirming the connectivity within the ethyl and ethoxy fragments.
HSQC would correlate each proton signal with the carbon signal of the atom it is directly attached to.
HMBC would reveal correlations between protons and carbons that are two or three bonds away, helping to piece together the entire molecular structure, for instance, by connecting the ethyl group to the carboxylate and the ethoxy chain to the aromatic ring.
Specific 2D NMR studies for this compound have not been identified in available literature.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. This is a crucial step in confirming the identity of a newly synthesized compound. The exact mass of this compound (C₁₃H₁₉NO₃) can be calculated and compared with the experimentally measured value to confirm the molecular formula. Publicly accessible HRMS data for this compound is currently unavailable.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. In ESI-MS, a sample solution is sprayed through a charged capillary, generating gas-phase ions. For a compound like this compound, which contains a basic nitrogen atom, ESI in positive ion mode would be expected to readily form the protonated molecule, [M+H]⁺.
Analysis of the fragmentation of this parent ion (MS/MS) can provide valuable structural information. Characteristic fragmentation patterns would involve the cleavage of the ester and ether linkages. However, specific ESI-MS fragmentation data for this compound is not documented in the searched scientific literature.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
Specific Fourier Transform Infrared (FTIR) spectroscopic data, including tables of vibrational frequencies and their assignments for this compound, are not available in the public domain.
Raman Spectroscopy
Detailed Raman spectroscopy findings and corresponding data tables for this compound are not presently documented in accessible research.
Electronic Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Specific Ultraviolet-Visible (UV-Vis) absorption spectra, including details on absorption maxima (λmax) and molar extinction coefficients (ε) in various solvents for this compound, are not available. While data exists for the related compound Ethyl 4-(dimethylamino)benzoate (B8555087), which shows an absorption maximum around 310 nm in ethanol (B145695), this data does not apply to the target compound.
Fluorescence Spectroscopy
Fluorescence spectroscopy data, such as emission maxima, quantum yields, and Stokes shifts for this compound, is not found in the reviewed literature. Studies on similar molecules, like Ethyl 4-(dimethylamino)benzoate, have been conducted, but this information is not directly applicable.
X-ray Diffraction Analysis
A definitive single-crystal X-ray diffraction analysis for this compound, which would provide detailed crystallographic data (e.g., crystal system, space group, unit cell dimensions, and atomic coordinates), has not been published.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides unambiguous information about the spatial arrangement of atoms within a crystal lattice. While specific crystallographic data for this compound is not publicly available in the Cambridge Structural Database (CSD), the methodology remains the gold standard for structure determination.
For a compound like this compound, SCXRD would provide the following key parameters:
| Crystallographic Parameter | Description |
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Z Value | The number of molecules per unit cell. |
| Final R-indices | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Note: The table above represents the type of data that would be obtained from an SCXRD experiment; specific values for this compound are not currently published.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules within a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. These forces, although weaker than covalent bonds, dictate the crystal's stability, melting point, and solubility.
An analysis of the crystal structure of this compound would likely reveal the presence of several types of weak intermolecular forces:
van der Waals forces: These are ubiquitous interactions arising from temporary fluctuations in electron density.
Dipole-dipole interactions: Resulting from the permanent dipoles associated with the ester and ether functional groups.
C—H···O hydrogen bonds: Weak hydrogen bonds can form between carbon-hydrogen donors and the oxygen atoms of the ester and ether groups, often playing a crucial role in stabilizing the crystal packing.
C—H···π interactions: The hydrogen atoms on the ethyl and methyl groups could potentially interact with the electron cloud of the aromatic benzene ring.
These interactions would collectively guide the formation of a stable, three-dimensional supramolecular architecture. The specific arrangement and hierarchy of these interactions determine the final packing motif of the molecules in the solid state.
Conformational Analysis in the Solid State
The flexibility of the ethoxy linker in this compound allows the molecule to adopt various conformations. Conformational analysis in the solid state, derived from SCXRD data, reveals the molecule's preferred three-dimensional shape within the ordered crystalline environment.
Key conformational features to be analyzed would include:
Planarity: The analysis would determine the degree of planarity of the benzoate (B1203000) ring and how the ethyl ester and ethoxy substituents are oriented with respect to this plane.
Molecular Symmetry: The study would reveal if the molecule possesses any internal symmetry in its crystalline form.
The conformation adopted in the solid state represents a low-energy state that is influenced by the optimization of both intramolecular energies and intermolecular packing forces within the crystal lattice.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is an essential tool for the separation, identification, and purification of chemical compounds. For this compound, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for assessing its purity and separating it from reaction precursors or byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile or thermally sensitive compounds. A reversed-phase HPLC (RP-HPLC) method would be appropriate for this compound.
| HPLC Method Parameter | Typical Conditions |
| Stationary Phase (Column) | C18 (octadecylsilane) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. |
| Detection | UV detector, set to a wavelength where the aromatic ring shows strong absorbance (typically around 254 nm). |
| Flow Rate | ~1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 25-30 °C) |
This method would separate this compound from more polar or less polar impurities, with purity typically determined by the area percentage of the main peak in the chromatogram.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Given its molecular weight, this compound can be analyzed by GC, often coupled with a mass spectrometry (MS) detector for definitive identification.
| GC Method Parameter | Typical Conditions |
| Stationary Phase (Column) | A non-polar or mid-polarity column, such as one based on 5% phenyl polysiloxane. |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | Sufficiently high to ensure complete vaporization without degradation (e.g., 250 °C). |
| Oven Program | A temperature gradient (e.g., starting at 100 °C and ramping to 280 °C) to ensure good separation of components with different boiling points. |
| Detector | Flame Ionization Detector (FID) for quantitation or Mass Spectrometry (MS) for identification and purity confirmation. |
GC-MS analysis provides both the retention time (a characteristic of the compound under specific conditions) and the mass spectrum (a molecular fingerprint), making it a powerful tool for purity assessment and the identification of trace impurities.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
No published data were found for the quantum chemical calculations of Ethyl 4-(2-(dimethylamino)ethoxy)benzoate.
Density Functional Theory (DFT) for Electronic Structure Elucidation
There are no available DFT studies detailing the electronic structure of this compound.
Geometry Optimization and Conformational Energy Landscapes
Specifics on the optimized geometry and the conformational energy landscape of this compound from computational studies have not been reported in the literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
An analysis of the Frontier Molecular Orbitals, including the HOMO-LUMO gap, for this compound is not present in the current body of scientific literature.
Natural Bond Orbital (NBO) Analysis
There are no published NBO analyses for this compound to describe its bonding and electronic delocalization characteristics.
Prediction of Spectroscopic Signatures
Computationally predicted spectroscopic signatures for this compound are not available in published research.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
No molecular dynamics simulation studies have been reported for this compound to describe its dynamic behavior in various environments.
Investigation of Intermolecular Forces via Computational Methods
The supramolecular architecture and resulting material properties of this compound are governed by a network of non-covalent interactions. Computational methods are instrumental in dissecting and quantifying these forces, providing insights that complement experimental data. Techniques such as Hirshfeld surface analysis and Density Functional Theory (DFT) are commonly employed to explore the nature and strength of intermolecular contacts.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside), a unique fingerprint of the intermolecular contacts is generated. For molecules structurally similar to this compound, these analyses typically reveal a predominance of several key interactions. mdpi.com
The molecular surface is often dominated by hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H), and carbon-hydrogen (C···H) contacts. mdpi.com The presence of the ester and ether oxygen atoms, along with the tertiary amine nitrogen, makes the molecule a capable hydrogen bond acceptor. Weak C-H···O hydrogen bonds are expected to be a significant feature in the crystal packing, connecting molecules into larger assemblies. nih.gov
The Atoms in Molecules (AIM) theory is another computational approach used to characterize these interactions. AIM analysis can identify bond critical points (BCPs) between atoms of interacting molecules, and the properties of the electron density at these points can classify the interactions as either shared (covalent) or closed-shell (electrostatic, van der Waals). nih.gov For the weak hydrogen bonds and van der Waals forces typical in this type of molecular crystal, the interactions are found to be primarily electrostatic in nature. nih.gov
| Interaction Type | Typical Contributing Atoms | Computational Investigation Method | Significance |
|---|---|---|---|
| C-H···O Hydrogen Bonds | Aromatic/Aliphatic C-H donors; Carbonyl/Ether Oxygen acceptors | Hirshfeld Surface Analysis, DFT, AIM | Key role in crystal packing and formation of supramolecular synthons. |
| C-H···π Interactions | Aliphatic/Aromatic C-H donors; Benzene (B151609) ring π-system acceptor | Hirshfeld Surface Analysis, DFT | Contributes to stabilizing the packing of aromatic moieties. |
| H···H Contacts | Hydrogen atoms on aliphatic and aromatic groups | Hirshfeld Surface Analysis | Represents a large portion of the molecular surface area, indicating close packing. |
| van der Waals Forces | All atoms in the molecule | DFT with dispersion correction | General, non-directional forces contributing to overall cohesion. |
Theoretical Evaluation of Nonlinear Optical (NLO) Properties
This compound possesses a molecular architecture conducive to nonlinear optical (NLO) activity. Its structure features an electron-donating group (the dimethylamino group) connected to an electron-accepting group (the ethyl benzoate (B1203000) moiety) via a π-conjugated system (the benzene ring). This donor-π-acceptor (D-π-A) framework is a classic design for molecules with significant second-order NLO responses.
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a standard method for predicting and understanding the NLO properties of organic molecules. nih.govresearchgate.net These calculations can determine the molecular hyperpolarizabilities, which are microscopic measures of the NLO response. Key parameters include the first hyperpolarizability (β) and the second hyperpolarizability (γ), which relate to second- and third-harmonic generation, respectively.
For Ethyl p-dimethylamino benzoate (EDMAB), a closely related compound, studies have identified it as a promising organic NLO material with a high second harmonic generation (SHG) efficiency compared to the inorganic standard, potassium dihydrogen phosphate (B84403) (KDP). researchgate.netscirp.org Theoretical calculations for similar D-π-A molecules are typically performed using DFT methods like B3LYP or M06-2X with extended basis sets such as 6-311++G(d,p) to accurately describe the electronic properties. nih.gov
The theoretical evaluation involves optimizing the molecular geometry and then calculating the static and dynamic hyperpolarizabilities. The total first hyperpolarizability (β_tot) is a key value derived from these calculations. For similar Schiff base molecules with a D-π-A structure, calculated β_tot values can be significantly higher than that of reference materials like urea, indicating a strong NLO response. researchgate.net The substitution of different donor groups can be theoretically modeled to tune and enhance these NLO properties. researchgate.net
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also crucial. In a D-π-A molecule like this compound, the HOMO is typically localized on the donor side of the molecule, while the LUMO is localized on the acceptor side. The energy gap between the HOMO and LUMO (E_gap) is an important parameter; a smaller gap often correlates with a larger hyperpolarizability and enhanced NLO activity, as it facilitates intramolecular charge transfer (ICT) upon excitation. researchgate.net
| NLO Property | Computational Method | Typical Basis Set | Significance |
|---|---|---|---|
| First Hyperpolarizability (β) | DFT, TD-DFT | 6-311++G(d,p) | Measures the second-order NLO response (e.g., SHG). |
| Dipole Moment (μ) | DFT | 6-311++G(d,p) | Indicates the charge separation in the ground state. |
| HOMO-LUMO Energy Gap (E_gap) | DFT | 6-311++G(d,p) | Relates to the ease of intramolecular charge transfer and NLO activity. |
| Maximum Absorption Wavelength (λ_max) | TD-DFT | 6-311++G(d,p) | Predicts the primary electronic transition, important for transparency-nonlinearity trade-offs. |
Reaction Pathway and Mechanism Elucidation
Computational chemistry provides a powerful framework for elucidating the detailed mechanisms of chemical reactions, including the synthesis of this compound. By mapping the potential energy surface (PES) of a reaction, researchers can identify the most energetically favorable pathway, characterize transition states, and calculate activation energies, thereby predicting reaction kinetics.
A plausible synthetic route for this compound involves two main transformations: the esterification of 4-hydroxybenzoic acid and the etherification of the resulting ethyl 4-hydroxybenzoate (B8730719). A computational study of this synthesis would model these steps using methods like DFT. mdpi.com
Step 1: Fischer Esterification The first step could be the acid-catalyzed esterification of 4-hydroxybenzoic acid with ethanol (B145695) to form ethyl 4-hydroxybenzoate. A computational model of this reaction would calculate the energies of:
The reactants (4-hydroxybenzoic acid, ethanol, and an acid catalyst, e.g., H⁺).
Key intermediates, such as the protonated carbonyl species and the tetrahedral intermediate.
The transition state for each elementary step (e.g., nucleophilic attack by ethanol, proton transfers, and elimination of water).
The products (ethyl 4-hydroxybenzoate and water).
Step 2: Williamson Ether Synthesis The second step would involve the reaction of ethyl 4-hydroxybenzoate with a reagent like 2-chloro-N,N-dimethylethanamine in the presence of a base. The computational investigation would focus on:
Deprotonation of the phenolic hydroxyl group of ethyl 4-hydroxybenzoate by the base to form a phenoxide ion.
The Sₙ2 reaction between the phenoxide nucleophile and the electrophilic chloro-alkane. This involves calculating the energy of the transition state for the nucleophilic attack and displacement of the chloride ion.
The final product, this compound.
| Reaction Step | Proposed Mechanism | Key Computational Data | Purpose of Calculation |
|---|---|---|---|
| 1. Esterification | Acid-catalyzed Fischer Esterification | Energies of reactants, intermediates, transition states, products. | Determine activation energy and thermodynamic feasibility of forming the ester. |
| 2. Etherification | Williamson Ether Synthesis (Sₙ2) | Energies of phenoxide intermediate, Sₙ2 transition state, final product. | Calculate the activation barrier for the C-O bond formation. |
| Overall Pathway | Sequential Esterification and Etherification | Complete Potential Energy Surface (PES) profile. | Identify the rate-determining step and overall reaction favorability. |
Chemical Reactivity and Derivatization Studies
Hydrolysis and Transesterification Reactions
The ester functional group is a primary site for nucleophilic acyl substitution, with hydrolysis and transesterification being two fundamental reactions.
Hydrolysis: The ester linkage in Ethyl 4-(2-(dimethylamino)ethoxy)benzoate can be cleaved by water in a process known as hydrolysis to yield 4-(2-(dimethylamino)ethoxy)benzoic acid and ethanol (B145695). nih.gov This reaction can be catalyzed by either an acid or a base. libretexts.orglibretexts.org
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is performed by heating the ester with an excess of water in the presence of a strong acid catalyst. libretexts.org The process is reversible and typically does not proceed to completion. libretexts.orgchemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): When a base, such as sodium hydroxide (B78521), is used, the reaction is called saponification. libretexts.org This process is irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. libretexts.org The products are the corresponding carboxylate salt and ethanol. libretexts.org This method is generally preferred for achieving complete hydrolysis. chemguide.co.uk
| Reaction Type | Catalyst | Products | Reversibility |
| Acidic Hydrolysis | Strong Acid (e.g., H₂SO₄) | 4-(2-(dimethylamino)ethoxy)benzoic acid + Ethanol | Reversible |
| Basic Hydrolysis | Strong Base (e.g., NaOH) | Sodium 4-(2-(dimethylamino)ethoxy)benzoate + Ethanol | Irreversible |
Transesterification: This reaction involves the conversion of one ester into another by reaction with an alcohol. libretexts.org For this compound, this means the ethyl group can be exchanged for a different alkyl or aryl group by reacting it with a different alcohol (e.g., methanol, propanol) in the presence of an acid or base catalyst. researchgate.netpsu.edu Driving the reaction to completion often requires using a large excess of the new alcohol or removing one of the products from the reaction mixture. libretexts.orgembrapa.br
Amine and Ester Functional Group Transformations
Both the tertiary amine and the ester group offer pathways for significant structural modification.
Amine Transformations: The dimethylamino group is a nucleophilic and basic center.
Quaternization: As a tertiary amine, it can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. britannica.com This transformation introduces a permanent positive charge on the nitrogen atom, which can significantly alter the molecule's solubility and biological properties.
N-Oxide Formation: Tertiary amines can be oxidized by reagents like hydrogen peroxide or peroxy acids to form N-oxides. britannica.com This conversion changes the electronic and steric properties of the amine group.
N-Dealkylation: Under certain metabolic or synthetic conditions, one or both methyl groups can be removed in a process known as N-dealkylation. nih.gov
Ester Transformations:
Aminolysis (Amide Formation): The ester can react with primary or secondary amines to form amides. This reaction, known as aminolysis, typically requires heating and may be catalyzed. It displaces the ethoxy group with the amine nucleophile, yielding N-substituted 4-(2-(dimethylamino)ethoxy)benzamides.
Oxidation-Reduction Chemistry
The functional groups within this compound exhibit different susceptibilities to oxidation and reduction.
Oxidation:
The tertiary amine is the most readily oxidized group, capable of forming an N-oxide as previously mentioned. britannica.com Metabolic oxidation can also lead to the formation of iminium intermediates. nih.gov
The benzene (B151609) ring and the ester group are generally resistant to oxidation under mild conditions. Strong oxidizing agents under harsh conditions would likely lead to the degradation of the entire molecule.
Reduction:
The ester group can be reduced to a primary alcohol. libretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which converts the ethyl ester to 4-(2-(dimethylamino)ethoxy)benzyl alcohol. libretexts.org Diisobutylaluminum hydride (DIBAL-H) can be used under controlled low-temperature conditions to reduce the ester to an aldehyde, 4-(2-(dimethylamino)ethoxy)benzaldehyde. libretexts.org
The aromatic ring can be reduced under more vigorous conditions, for example, through catalytic hydrogenation at high pressure and temperature or via a Birch reduction, though these methods may also affect other functional groups.
| Functional Group | Reaction | Reagent Example | Product |
| Ester | Reduction | LiAlH₄ | 4-(2-(dimethylamino)ethoxy)benzyl alcohol |
| Ester | Reduction | DIBAL-H (-78 °C) | 4-(2-(dimethylamino)ethoxy)benzaldehyde |
| Tertiary Amine | Oxidation | H₂O₂ | Ethyl 4-(2-(dimethyl-N-oxidoamino)ethoxy)benzoate |
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of the molecule can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The position of substitution is directed by the existing substituents: the ester group (-COOEt) and the ether group (-OCH₂CH₂N(CH₃)₂).
Directing Effects: The ether group is an activating, ortho-, para-director due to the lone pairs on the oxygen atom that can donate electron density to the ring through resonance. The ester group is a deactivating, meta-director because the carbonyl group withdraws electron density from the ring.
Predicted Reactivity: In this 1,4-disubstituted pattern, the powerful activating effect of the ether group dominates the deactivating effect of the ester group. Therefore, incoming electrophiles will be directed to the positions ortho to the ether group, which are positions 3 and 5 on the benzene ring.
Common EAS reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, likely at the 3-position. masterorganicchemistry.com
Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would introduce a halogen atom at the 3-position.
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) adds a sulfonic acid group (-SO₃H).
Friedel-Crafts Reactions: Alkylation or acylation using an alkyl halide or acyl halide with a Lewis acid catalyst would also be directed to the 3- and 5-positions. masterorganicchemistry.com
Derivatization for Enhanced Functionality or New Chemical Entities
The reactivity of its functional groups makes this compound a useful scaffold for creating derivatives with modified properties. libretexts.org
Hydrolysis and Re-esterification/Amidation: As discussed, hydrolysis yields the carboxylic acid. This acid is a key intermediate that can be coupled with various alcohols or amines to create a library of new esters or amides, respectively. This is a common strategy in drug discovery to modify a compound's pharmacokinetic properties.
Quaternization of the Amine: Converting the tertiary amine to a quaternary ammonium salt can increase water solubility and is a strategy used to modify drug delivery characteristics. libretexts.org
Bioisosteric Replacement: The ester group could be replaced with other functionalities that are considered bioisosteres, such as oxadiazoles (B1248032) or tetrazoles, to create novel compounds with potentially different metabolic stabilities or biological activities.
Analytical Derivatization: The tertiary amine or the carboxylic acid (after hydrolysis) can be reacted with specific reagents to enhance their detectability in analytical techniques like HPLC or GC-MS. chromforum.orgresearchgate.netresearchgate.net For instance, reagents can be used to introduce a chromophore for UV detection or a fluorescent tag. libretexts.org
Advanced Applications in Materials Science and Organic Synthesis
Role as an Initiator or Co-initiator in Polymerization Processes
Ethyl 4-(2-(dimethylamino)ethoxy)benzoate, often referred to as EDB or EDAB in literature, is widely utilized as a co-initiator or synergist, particularly in Type II photoinitiating systems for free-radical polymerization. chemsrc.comhampfordresearch.comresearchgate.net These systems require a second molecule, the co-initiator, to generate the necessary free radicals to initiate polymerization upon exposure to light. researchgate.net
In combination with photosensitizers like camphorquinone (B77051) (CQ) or isopropyl thioxanthone (ITX), EDB plays a critical role. chemsrc.comhampfordresearch.commdpi.com The process involves the photosensitizer absorbing light and entering an excited state. This excited molecule then interacts with EDB, leading to an electron transfer from the amine on EDB to the photosensitizer. This is followed by a proton abstraction from the amine, which results in the formation of an active radical that can initiate the polymerization of monomers, such as acrylates. researchgate.net
One of the significant advantages of using EDB in these systems is its ability to reduce oxygen inhibition, a common issue in UV and LED curing processes where atmospheric oxygen can quench the excited state of the photoinitiator or scavenge free radicals, thus hindering the polymerization process. researchgate.net
A notable application of this is in the photopolymerization of poly(methyl methacrylate) (PMMA). chemsrc.com Research has shown that a Type II system based on isopropyl thioxanthone (ITX) and ethyl 4-(dimethylamino)benzoate (B8555087) (EDB) is highly effective, achieving 80% monomer conversion in just 20 minutes. chemsrc.com Further optimization of these systems, for instance by adding a third component like a triazine derivative, can enhance both the kinetics of polymerization and the final monomer conversion by reducing terminating radicals and creating new initiating radicals. chemsrc.com
The dental industry also heavily relies on EDB in resin-based dental composites and adhesives. hampfordresearch.comresearchgate.netrsc.org It is a common co-initiator used with camphorquinone for the light-curing of dental restorative materials. hampfordresearch.commdpi.com Furthermore, it is a component of self-curing systems for dental and medical compositions, including root canal sealants, bone cements, and pulp capping materials. researchgate.netgoogle.com
Below is a table summarizing the role of this compound in various polymerization systems.
| Polymerization System | Role of this compound | Associated Initiator/Monomer | Key Findings |
| Photopolymerization of PMMA | Co-initiator | Isopropyl thioxanthone (ITX) | Achieved 80% monomer conversion in 20 minutes. chemsrc.com |
| Dental Adhesives | Co-initiator | Camphorquinone (CQ) | Used in light-curing systems for dental restorations. hampfordresearch.commdpi.com |
| Aqueous Acidic Adhesives | Initiator | Bis[2-(methacryloyloxy)ethyl] phosphate (B84403) (2MP) and 2-hydroxyethyl methacrylate (B99206) (HEMA) | Spontaneous polymerization can be activated by bases like hydroxyapatite. researchgate.net |
| General UV/LED Curing | Tertiary Amine Synergist | Type II photoinitiators (e.g., Camphorquinone) | Significantly reduces oxygen inhibition. researchgate.net |
Development of Advanced Functional Materials
The properties of this compound make it a valuable component in the formulation of advanced functional materials, particularly in the biomedical and optical fields.
Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and data storage. Organic molecules with donor-π-acceptor structures can exhibit significant NLO properties. This compound and its derivatives have been investigated for their potential in this area.
A study on ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), a derivative of EDB, demonstrated its promise as an NLO material. google.com Using density functional theory (DFT) calculations, researchers found that EMAB and its derivatives exhibit significantly large first and second hyperpolarizabilities, which are measures of NLO activity. google.com The study concluded that the NLO activities of EMAB could be further enhanced by substituting its methoxy (B1213986) group with stronger electron donors. google.com
The parent compound, ethyl p-dimethylamino benzoate (B1203000) (EDMAB), has also been crystallized and studied for its NLO properties. These crystals show high transparency in the visible and near-IR regions and exhibit a relatively high second-harmonic generation (SHG) efficiency compared to the standard NLO material, potassium dihydrogen phosphate (KDP). This indicates its potential as a building block for developing new NLO materials.
The table below presents a comparison of the NLO properties of a related compound to a standard reference material.
| Compound | Property | Value/Observation | Significance |
| Ethyl p-dimethylamino benzoate (EDMAB) | Second-Harmonic Generation (SHG) | Higher efficiency than KDP | Demonstrates potential for NLO applications. |
| Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) | First Hyperpolarizability (β) | 31.7–86.5 × 10⁻³⁰ esu | Promising candidate for NLO materials. google.com |
| Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) | Second Hyperpolarizability (γ) | 84.4–273 × 10⁻³⁶ esu | Indicates significant NLO response. google.com |
The photophysical behavior of this compound has been a subject of scientific inquiry, particularly its fluorescence properties. The excited-state dynamics of this compound and its derivatives are influenced by the surrounding solvent environment.
Studies on ethyl 4-(N,N-dimethylamino)benzoate (DMAEB) have shown that in alkane solutions, the presence of small amounts of polar molecules can lead to the formation of fluorescing solute-solvent exciplexes. In viscous polar solvents, the time-dependent fluorescence reveals the presence of multiple species. The electric dipole moment of the fluorescent state of DMAEB has been measured to be 11.1 D in cyclohexane, indicating a significant charge separation in the excited state. This sensitivity of its fluorescence to the environment suggests potential applications in chemical sensing and as a probe for microenvironments.
Intermediacy in Complex Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of other organic molecules. Its structure allows for further chemical transformations to produce more complex and often pharmaceutically relevant compounds.
A key example of its use as an intermediate is in the preparation of Benzocaine (ethyl 4-aminobenzoate), a widely used local anesthetic. A patented method describes the synthesis of Benzocaine starting from 4-nitrobenzoic acid, where an esterification step followed by a reduction of the nitro group yields the final product. While this specific patent focuses on the synthesis of Benzocaine from p-nitrobenzoic acid, other synthetic routes for related compounds may utilize this compound or its precursors. The synthesis of a new molecule, ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, was achieved using commercially available ethyl 4-hydroxybenzoate (B8730719), a precursor to the title compound.
Investigation in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. The crystal structure and packing of this compound provide insights into its potential role in supramolecular assemblies.
X-ray crystallographic studies have revealed that the molecule of ethyl 4-(dimethylamino)benzoate is essentially planar. google.com In the solid state, these molecules are linked into chains along the crystallographic a-axis through weak C—H···O hydrogen bonds. google.com This self-assembly into one-dimensional chains is a fundamental concept in supramolecular chemistry and demonstrates the molecule's ability to form ordered structures through specific intermolecular interactions. google.com The understanding of these interactions is crucial for the rational design of new crystalline materials with desired properties.
Conclusion and Future Research Directions
Synthesis and Characterization Advancements
The primary established route for the synthesis of Ethyl 4-(2-(dimethylamino)ethoxy)benzoate involves the etherification of Ethyl 4-hydroxybenzoate (B8730719). A notable method utilizes 2-(dimethylamino)ethyl methanesulfonate (B1217627) monohydrochloride as the alkylating agent, which has been reported to produce the target compound in high yield. lookchem.com
This Williamson ether synthesis-type reaction is a cornerstone of its production. Future advancements could focus on optimizing this process by exploring green chemistry principles, such as the use of more environmentally benign solvents, phase-transfer catalysts to improve reaction rates and yields, or developing continuous flow synthesis methods for more efficient and scalable production.
Table 1: Synthetic Route for this compound
| Reactant 1 | Reactant 2 | Reported Yield | Synthesis Type |
|---|---|---|---|
| Ethyl 4-hydroxybenzoate | 2-(dimethylamino)ethyl methanesulfonate monohydrochloride | 92.0% lookchem.com | Etherification |
While the synthesis is established, detailed public reports on the advanced characterization of this compound are scarce. Standard analytical techniques are presumed for its identification, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the molecular structure by identifying the chemical shifts and coupling constants of the aromatic, ethyl, and dimethylaminoethoxy protons and carbons.
Infrared (IR) Spectroscopy: To verify the presence of key functional groups, such as the ester carbonyl (C=O) stretch, the C-O ether linkages, and C-N bonds.
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound.
A significant advancement would be the publication of a complete and peer-reviewed spectroscopic dataset for this compound. Further characterization of its solid-state properties through single-crystal X-ray diffraction would also provide valuable insights into its molecular geometry and intermolecular interactions.
Unexplored Reactivity and Transformations
The known utility of this compound is largely as a passive intermediate. There is a notable lack of research into the specific reactivity and potential synthetic transformations of this molecule. The three principal functional groups offer distinct sites for chemical modification, opening avenues for future investigation.
Ester Group: The ethyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It could also undergo transesterification with other alcohols to generate different ester derivatives, potentially modulating the compound's physical and chemical properties. Amidation reactions could also be explored to create a diverse library of amide derivatives.
Tertiary Amine Group: The dimethylamino group is a site for quaternization reactions with alkyl halides to form quaternary ammonium (B1175870) salts. Such modifications would drastically alter the solubility and electronic properties of the molecule, which could be exploited in various applications. The amine could also be oxidized to form an N-oxide, a transformation that can have significant implications for its biological activity or use as an oxidant.
Ether Linkage: The ether bond is generally stable but could be cleaved under harsh acidic conditions (e.g., using hydrobromic or hydroiodic acid). While potentially destructive to the molecule, studying this reactivity is essential to understand its stability and degradation pathways.
Systematic studies exploring the reactivity of each functional group, both in isolation and in concert, are currently a significant gap in the chemical literature for this compound.
Emerging Theoretical and Applied Research Avenues
Beyond its current use, this compound holds potential in both theoretical and applied research domains that remain largely untapped.
From a theoretical standpoint, there is an opportunity for computational chemistry studies. Density Functional Theory (DFT) calculations could be employed to investigate the molecule's electronic structure, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and molecular electrostatic potential map. researchgate.net Such studies would provide fundamental insights into its reactivity, stability, and potential for interaction with biological targets or other materials, guiding future experimental work.
In terms of applied research, its primary known application is as a key intermediate in the synthesis of Itopride, a prokinetic agent used to treat gastrointestinal motility disorders. However, its structural motifs suggest other possibilities:
Materials Science: Benzoic acid esters are used in the development of liquid crystals, polymers, and as plasticizers. The presence of the flexible ether linkage and the polar amine group could impart unique properties, making it a candidate for investigation in the synthesis of novel functional materials.
Coordination Chemistry: The presence of multiple heteroatoms (oxygen and nitrogen) makes it a potential ligand for coordinating with metal ions. Research into its ability to form metal complexes could open pathways to new catalysts or materials with interesting magnetic or optical properties.
Exploring these avenues would require a dedicated research effort to move this compound beyond its role as a simple synthetic intermediate and unlock its full potential as a versatile chemical entity.
Q & A
Basic: What are the recommended synthetic routes for Ethyl 4-(2-(dimethylamino)ethoxy)benzoate, and how can reaction conditions be optimized for higher yield?
Methodological Answer:
The synthesis typically involves esterification and etherification steps. A common approach is reacting 4-hydroxybenzoic acid derivatives with 2-(dimethylamino)ethanol under basic conditions. For example, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C facilitates nucleophilic substitution and ester formation . Optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of benzoic acid derivative to amine alcohol) and refluxing for 12–24 hours improves yield. Post-synthesis purification via column chromatography or recrystallization ensures product integrity. Monitoring reaction progress with thin-layer chromatography (TLC) and confirming purity via NMR (e.g., absence of hydroxyl proton signals at δ 5.5–6.0 ppm) is critical .
Basic: Which analytical techniques are most effective for confirming the purity and structure of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H NMR confirms substituent positions (e.g., dimethylamino group protons at δ 2.2–2.4 ppm, ethoxy protons at δ 1.3–1.5 ppm). ¹³C NMR verifies carbonyl (C=O) at ~167 ppm and aromatic carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) matches the molecular ion peak (C₁₃H₁₉NO₄⁺, exact mass 261.1345) .
- FT-IR : Detects ester C=O stretching (~1710 cm⁻¹) and ether C-O-C (~1240 cm⁻¹) .
- HPLC : Quantifies purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced: How does the reactivity of Ethyl 4-(dimethylamino)benzoate compare to other amine co-initiators in resin polymerization, and what factors influence its efficiency?
Methodological Answer:
Ethyl 4-(dimethylamino)benzoate (EDB) exhibits superior reactivity compared to 2-(dimethylamino)ethyl methacrylate (DMAEMA) in free-radical polymerization. Studies show EDB achieves a 75–85% degree of conversion in resin cements vs. 60–70% for DMAEMA due to its electron-donating dimethylamino group enhancing radical generation . Factors affecting efficiency:
- Co-initiator concentration : Optimal at 1–2 wt% in resin formulations.
- Light intensity : Higher UV irradiance (≥500 mW/cm²) accelerates polymerization.
- Amine-peroxide ratio : A 1:2 molar ratio of camphorquinone (CQ) to EDB maximizes crosslinking .
Advanced: What strategies can resolve contradictions in data regarding the influence of diphenyliodonium hexafluorophosphate (DPI) on EDB’s performance in resin formulations?
Methodological Answer:
Contradictory results on DPI’s effect (e.g., enhanced conversion in DMAEMA but minimal impact on EDB) arise from differences in amine redox potentials. To resolve discrepancies:
Systematic titration : Vary DPI concentration (0.1–1.0 wt%) while keeping EDB constant.
Real-time FT-IR : Monitor conversion rates to identify synergistic/antagonistic effects.
Electrochemical analysis : Measure oxidation potentials (e.g., EDB’s lower potential vs. DMAEMA reduces DPI dependency) .
Statistical modeling : Use ANOVA to isolate interactions between amine type, DPI, and light exposure .
Advanced: What are the potential biological applications of this compound based on structural analogs, and how can its bioactivity be methodologically assessed?
Methodological Answer:
Structural analogs (e.g., methyl 4-(dimethylamino)benzoate derivatives) show antimicrobial and anticancer activity . To evaluate bioactivity:
- Antimicrobial assays : Use broth microdilution (MIC/MBC) against S. aureus and E. coli.
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Mechanistic studies : Fluorescence microscopy for apoptosis detection (Annexin V/PI staining) .
- SAR analysis : Modify the ethoxy chain length to optimize lipid bilayer penetration .
Basic: What are the critical storage and handling considerations for this compound to ensure stability in experimental settings?
Methodological Answer:
- Storage : Keep in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent oxidation.
- Moisture control : Use desiccants (silica gel) in storage containers; hygroscopicity may degrade ester groups.
- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid prolonged exposure to light or heat (>40°C) .
- Waste disposal : Neutralize with dilute HCl before disposal to deactivate the dimethylamino group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
